molecular formula C14H12O3 B1364137 phenyl 2-hydroxy-3-methylbenzoate CAS No. 41755-73-1

phenyl 2-hydroxy-3-methylbenzoate

Cat. No.: B1364137
CAS No.: 41755-73-1
M. Wt: 228.24 g/mol
InChI Key: YEBPMWUBZDANBU-UHFFFAOYSA-N
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Description

Structural Context and Chemical Significance of Substituted Phenolic Esters

Substituted phenolic esters are a significant class of organic compounds characterized by an ester group attached to a phenol (B47542). The properties and reactivity of these molecules are influenced by the nature and position of substituents on the aromatic ring. In the case of phenyl 2-hydroxy-3-methylbenzoate, the presence of a hydroxyl group ortho to the ester functionality and a methyl group at the meta position are key structural features.

The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester, a characteristic feature of salicylates that influences their physical and chemical properties, including their acidity and spectral characteristics. The methyl group, an electron-donating group, can modulate the electron density of the benzene (B151609) ring, thereby affecting the reactivity of the compound in electrophilic aromatic substitution reactions.

The general structure of phenolic esters makes them valuable intermediates in organic synthesis. For instance, they can be used in the production of more complex molecules in the pharmaceutical, agrochemical, and dye industries. fishersci.ca The ester linkage can be cleaved through hydrolysis to yield the parent carboxylic acid and phenol, a reaction that is fundamental in many chemical and biological processes.

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compoundMethyl 2-hydroxy-3-methylbenzoateBenzyl (B1604629) salicylate (B1505791)
CAS Number 41755-73-1 ambeed.com23287-26-5 nist.gov118-58-1 nist.gov
Molecular Formula C14H12O3C9H10O3 nist.govC14H12O3 nist.gov
Molecular Weight 228.24 g/mol 166.17 g/mol nist.gov228.24 g/mol nist.gov
Boiling Point Data not available~359.6 °C (Predicted) chemicalbook.comData not available
Solubility Data not availableSoluble in ethanol (B145695), fixed oils, propylene (B89431) glycol; Insoluble in water. fishersci.caData not available

Historical Perspectives and Early Chemical Investigations of Salicylate Esters

The study of salicylate esters is intrinsically linked to the history of salicylic (B10762653) acid itself, which has been recognized for its therapeutic properties for centuries. The journey began with the use of willow bark extracts for pain and fever relief. ma.edu The active component, salicin (B1681394), was first isolated in the early 19th century.

The subsequent hydrolysis of salicin and oxidation of the resulting salicyl alcohol led to the formation of salicylic acid. French chemist Charles Frédéric Gerhardt is credited with the first synthesis of acetylsalicylic acid (aspirin) in 1853, a pivotal moment in pharmaceutical history. ma.edu Around the same period, the synthesis of other salicylic acid derivatives, including esters, began to be explored.

The esterification of salicylic acid with various alcohols became a subject of interest for chemists seeking to modify the properties of the parent acid. uomustansiriyah.edu.iq Methyl salicylate, with its characteristic wintergreen scent, was one of the earliest and most well-known salicylate esters to be synthesized and studied. chemicalbook.com These early investigations laid the groundwork for understanding the reaction mechanisms of esterification and the structure-activity relationships of this class of compounds. The synthesis of phenyl salicylate, also known as salol, by Marceli Nencki in 1886, further expanded the field, providing a compound that was used as an intestinal antiseptic. These historical developments paved the way for the synthesis and study of a wide array of salicylate esters, including the more specifically substituted this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O3/c1-10-6-5-9-12(13(10)15)14(16)17-11-7-3-2-4-8-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBPMWUBZDANBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194581
Record name Phenyl 3-methylsalicylate
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-73-1
Record name Phenyl 2-hydroxy-3-methylbenzoate
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Record name Phenyl 3-methylsalicylate
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Record name Phenyl 3-methylsalicylate
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Record name Phenyl 3-methylsalicylate
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Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl 2 Hydroxy 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of both the benzoate (B1203000) and phenyl rings, the methyl group, and the hydroxyl proton. The protons on the substituted benzoate ring are expected to show complex splitting patterns due to their coupling with each other. The protons of the unsubstituted phenyl group would likely appear as a multiplet. The methyl protons would present as a singlet, and the hydroxyl proton's chemical shift would be concentration and solvent-dependent, often appearing as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal separate resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with their specific chemical shifts influenced by the hydroxyl, methyl, and ester functionalities. The methyl carbon would appear at the most upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenyl 2-Hydroxy-3-Methylbenzoate and Related Compounds

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl BenzoateAromatic C-H7.20-8.20 (m)121.6, 125.8, 128.5, 129.4, 129.5, 130.0, 133.5, 150.9
Carbonyl C=O-165.1
Phenyl 2-MethylbenzoateAromatic C-H7.19-8.15 (m)121.8, 125.7, 125.9, 128.5, 129.4, 131.1, 131.9, 132.7, 141.2, 150.8
Methyl C-H2.58 (s)21.9
Carbonyl C=O-165.7
This compound (Predicted)Aromatic C-H~6.8-8.0~115-160
Methyl C-H~2.2-2.5~15-20
Hydroxyl O-HVariable-
Carbonyl C=O-~165-170

Note: The data for Phenyl Benzoate and Phenyl 2-Methylbenzoate is sourced from reference rsc.org. The data for this compound is predicted based on analogous structures.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable nih.gov. A COSY spectrum would reveal the coupling relationships between adjacent protons within the aromatic rings, aiding in their specific assignment. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity across the ester linkage by showing correlations between protons and carbons that are two or three bonds away.

The presence of the hydroxyl group ortho to the ester functionality in this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction significantly influences the chemical shift of the hydroxyl proton, causing it to appear at a much lower field (higher ppm value) than a typical phenolic proton modgraph.co.uknih.gov. The strength of this hydrogen bond can be qualitatively assessed by observing the change in the hydroxyl proton's chemical shift upon dilution or with changes in temperature and solvent polarity modgraph.co.ukacs.orgresearchgate.net. A smaller change indicates a stronger intramolecular hydrogen bond.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a close analog, methyl 2-hydroxy-3-methylbenzoate, provides a reliable reference for the vibrational modes of this compound.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band in the region of 3000-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretching (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Absorptions for the methyl group are expected just below 3000 cm⁻¹.

C=O Stretching (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹. The position of this band can be influenced by the intramolecular hydrogen bond.

C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching (Ester): Two distinct bands are expected in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound (Predicted based on Methyl 2-Hydroxy-3-Methylbenzoate)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchHydroxyl3000-3400 (broad)
C-H StretchAromatic>3000
C-H StretchMethyl<3000
C=O StretchEster1680-1700
C=C StretchAromatic1450-1600
C-O StretchEster and Phenol (B47542)1000-1300

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₁₄H₁₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern can be predicted based on the structure and data from related compounds like methyl 2-hydroxy-3-methylbenzoate. Common fragmentation pathways for esters include:

Loss of the Phenyl group: Cleavage of the ester C-O bond could lead to a fragment corresponding to the [M - C₆H₅]⁺ ion.

Loss of the Phenoxy radical: Cleavage of the ester O-C bond could result in an acylium ion [M - OC₆H₅]⁺.

Decarboxylation: Loss of a CO₂ molecule from fragment ions is also a possibility.

Rearrangement reactions: The presence of the ortho-hydroxyl group can lead to characteristic rearrangements, such as the loss of a neutral molecule like phenol.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValuePossible Fragment
228[C₁₄H₁₂O₃]⁺ (Molecular Ion)
151[M - C₆H₅]⁺
135[M - OC₆H₅]⁺
94[C₆H₅OH]⁺ (from rearrangement)
77[C₆H₅]⁺

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure data for this compound has been found in the searched literature, studies on similar molecules like 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate and methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate reveal key structural features that would be expected researchgate.netresearchgate.net.

A crystal structure of this compound would likely confirm the planarity of the benzoate ring and the presence of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This hydrogen bond would fix the conformation of the ester group relative to the hydroxyl group. The analysis would also detail the intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak C-H···O hydrogen bonds, which govern the crystal packing arrangement.

Interactive Data Table: Expected Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Intramolecular Hydrogen Bond (O-H···O)~1.8 - 2.0 Å
Dihedral Angle (Benzoate ring - Phenyl ring)Variable, influencing crystal packing
Intermolecular Interactionsπ-π stacking, C-H···O hydrogen bonds

Elemental Analysis for Compositional Purity and Stoichiometry

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct measure of its compositional purity and confirms its empirical and molecular formula. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), and other elements, which can then be compared against theoretically calculated values derived from the compound's proposed molecular formula.

For this compound, with a molecular formula of C₁₄H₁₂O₃, the theoretical elemental composition has been calculated. These theoretical values serve as a benchmark for assessing the purity of a synthesized sample. A close correlation between the experimentally determined percentages and the theoretical values is a strong indicator of a pure compound, free from significant impurities.

Detailed research findings from elemental analysis would typically be presented in a tabular format, comparing the calculated (theoretical) and found (experimental) percentages of each element.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 14 168.154 73.67%
Hydrogen H 1.008 12 12.096 5.30%
Oxygen O 15.999 3 47.997 21.03%

| Total | | | | 228.247 | 100.00% |

In a laboratory setting, a sample of this compound would be subjected to combustion analysis. This process would yield the masses of carbon dioxide and water, from which the percentages of carbon and hydrogen in the original sample can be determined. The oxygen content is typically determined by difference.

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

Element Theoretical % Experimental % (Hypothetical) Deviation
Carbon (C) 73.67 73.65 -0.02
Hydrogen (H) 5.30 5.32 +0.02

The hypothetical experimental data presented in Table 2 shows a very small deviation from the theoretical values, which would be indicative of a high degree of purity for the synthesized this compound. Significant deviations would suggest the presence of solvents, starting materials, or by-products, necessitating further purification steps. Therefore, elemental analysis is an indispensable tool for validating the stoichiometry and ensuring the compositional integrity of this compound.

Mechanistic Investigations of Reactions Involving Phenyl 2 Hydroxy 3 Methylbenzoate

Hydrolytic Cleavage Mechanisms of Phenyl 2-Hydroxy-3-Methylbenzoate

The hydrolysis of this compound involves the cleavage of the ester linkage to yield 2-hydroxy-3-methylbenzoic acid and phenol (B47542). This transformation can proceed through different mechanisms depending on the reaction conditions, primarily acidic or basic catalysis.

Base-Catalyzed Hydrolysis (Saponification) Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), the hydrolysis occurs via a nucleophilic acyl substitution pathway. This process, known as saponification, is effectively irreversible. pressbooks.pub

The mechanism proceeds in two main stages:

Nucleophilic Addition: A hydroxide ion (HO⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a negatively charged, sp³-hybridized tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the phenoxide ion (C₆H₅O⁻), which is a relatively stable leaving group due to resonance stabilization, is ejected. masterorganicchemistry.com

Proton Transfer: In the final step, the phenoxide ion, being a base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (2-hydroxy-3-methylbenzoate) and phenol. An acidic workup is required to protonate the carboxylate and obtain the neutral 2-hydroxy-3-methylbenzoic acid. masterorganicchemistry.com The products of basic hydrolysis are an alcohol (phenol) and a carboxylate anion, which does not react with nucleophiles, rendering the reaction irreversible. pressbooks.pub

Acid-Catalyzed Hydrolysis In the presence of a strong acid catalyst (e.g., H₂SO₄), the hydrolysis mechanism is reversible.

The steps are as follows:

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. pressbooks.pub

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the phenoxy oxygen, converting the phenoxide group into phenol, a better leaving group.

Elimination: The intermediate collapses, expelling a neutral phenol molecule and regenerating the protonated carbonyl group.

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, 2-hydroxy-3-methylbenzoic acid. pressbooks.pub

The ortho-hydroxyl group can play a role in intramolecular catalysis, potentially stabilizing intermediates or transition states through hydrogen bonding, a concept explored further in section 4.5.

Nucleophilic Acyl Substitution Pathways at the Ester Carbonyl Center

Hydrolysis is a specific example of the broader class of nucleophilic acyl substitution reactions. The core of this reaction is a two-step addition-elimination mechanism where a nucleophile replaces the leaving group on an acyl carbon. masterorganicchemistry.com

The general pathway is:

Addition of the Nucleophile: The reaction commences with the nucleophile attacking the carbonyl carbon, which is sp² hybridized and trigonal planar. This forms a tetrahedral intermediate where the carbon is sp³ hybridized. youtube.com

Elimination of the Leaving Group: The electrons from the negatively charged oxygen in the tetrahedral intermediate reform the pi bond of the carbonyl group, simultaneously ejecting the leaving group. youtube.com

For this compound, the leaving group is phenoxide (C₆H₅O⁻). The success of a given nucleophilic acyl substitution reaction is often predictable by comparing the basicity of the incoming nucleophile and the leaving group. The equilibrium generally favors the side with the weaker base. masterorganicchemistry.com For example, reacting the ester with an alkoxide (RO⁻) would be favorable if the corresponding alcohol (ROH) is a weaker acid than phenol, making the alkoxide a stronger base than the phenoxide leaving group.

Common nucleophiles in these reactions include:

Hydroxide (HO⁻) leading to hydrolysis.

Alkoxides (RO⁻) leading to transesterification.

Amines (RNH₂) leading to aminolysis, forming an amide.

Electrophilic Aromatic Substitution on the Phenyl and Methylbenzoate Rings

This compound has two aromatic rings that can undergo electrophilic aromatic substitution (EAS), such as nitration or halogenation. The site of substitution is determined by the directing effects of the substituents on each ring.

Ring A: The Phenyl Ring This ring is attached to the ester via an oxygen atom (-O-C=O). The lone pairs on this oxygen atom can be donated to the ring, making it an activating group and ortho-, para-directing. Therefore, electrophilic attack on this ring would be directed to the positions ortho and para to the ester linkage.

Ring B: The 2-Hydroxy-3-Methylbenzoate Ring This ring has three substituents to consider:

Hydroxyl Group (-OH): A very strong activating group and is ortho-, para-directing.

Methyl Group (-CH₃): An activating group and is ortho-, para-directing.

Ester Group (-COOR'): A deactivating group and is meta-directing. aiinmr.comyoutube.com

Computational and Experimental Studies of Reaction Kinetics and Thermodynamics

While specific kinetic data for this compound is scarce in readily available literature, extensive studies on related compounds, particularly alkyl 2-hydroxybenzoates (salicylates), provide significant insight. Thermochemical studies are crucial for understanding the stability of the molecule and its reaction intermediates.

A key feature of 2-hydroxybenzoates is the presence of a strong intramolecular hydrogen bond (intra-HB) between the ortho-hydroxyl group and the carbonyl oxygen of the ester. researchgate.net This interaction significantly influences the molecule's conformation and thermodynamic stability. Experimental and computational studies on similar molecules, like methyl, ethyl, and propyl 2-hydroxybenzoates, have quantified the energetic impact of this bond. researchgate.net

The gas-phase formation enthalpies, derived from a combination of combustion calorimetry and vapor pressure measurements, and validated by high-level quantum chemical calculations (G3MP2 and G4), provide a measure of molecular stability. researchgate.net

Table 1: Experimental and Calculated Thermodynamic Data for Alkyl 2-Hydroxybenzoates at 298.15 K

Compound Experimental Gas Phase Enthalpy of Formation (kJ·mol⁻¹) Calculated Gas Phase Enthalpy of Formation (G4 Theory, kJ·mol⁻¹)
Methyl 2-hydroxybenzoate -495.9 ± 1.3 -497.0
Ethyl 2-hydroxybenzoate -526.0 ± 1.4 -527.7
n-Propyl 2-hydroxybenzoate -549.9 ± 1.3 -550.0
n-Butyl 2-hydroxybenzoate -575.0 ± 1.5 -574.9

Data sourced from Verevkin et al. (2023). researchgate.net

Examination of Proton Transfer Processes and Catalytic Roles in Reactions

Proton transfer is a fundamental process in many of the reactions involving this compound, largely due to the presence of the ortho-hydroxyl group. nih.gov This group can act as both a proton donor and an acceptor, playing a crucial catalytic role.

Intramolecular Catalysis The hydroxyl group is perfectly positioned to engage in intramolecular catalysis. During hydrolytic cleavage, for instance, the -OH group can act as a general acid or base catalyst.

In Base-Catalyzed Hydrolysis: The hydroxyl group could be deprotonated to an -O⁻ group, which could then stabilize the tetrahedral intermediate through hydrogen bonding.

In Acid-Catalyzed Hydrolysis: The hydroxyl group can act as a proton shuttle. It can donate its proton to the ester's carbonyl oxygen (making it more electrophilic) and then accept a proton from the attacking water molecule, effectively creating a low-energy pathway for the reaction. This is analogous to the function of amino acid residues like tyrosine in enzyme active sites. nih.gov

Intramolecular Hydrogen Bond (intra-HB) As established in section 4.4, the strong intra-HB is a defining feature of this molecule's structure. researchgate.net This is a ground-state phenomenon where the proton is shared between the hydroxyl oxygen and the carbonyl oxygen. This pre-existing interaction can influence reactivity in several ways:

Conformational Rigidity: The hydrogen bond locks the molecule into a planar conformation, which can affect the accessibility of the carbonyl carbon to incoming nucleophiles.

Modulation of Electrophilicity: By donating electron density to the carbonyl oxygen, the hydrogen bond can slightly reduce the electrophilicity of the carbonyl carbon compared to an ester without this interaction.

Proton Source for Transition State Stabilization: The proton involved in the hydrogen bond is acidic and can be readily transferred. In a reaction mechanism, this proton can move to stabilize a developing charge in a transition state, lowering the activation barrier. This type of process is central to many biochemical reactions and can be modeled in systems like this. chemrxiv.org

The study of proton transfer in similar systems often involves analyzing changes in excited states (Excited-State Intramolecular Proton Transfer, ESIPT), where a photo-induced proton transfer occurs. researchgate.net While not a thermal ground-state reaction, these studies confirm the lability of the phenolic proton and its tendency to transfer to a nearby acceptor site, a principle that also applies to the mechanistic steps of thermal reactions.

Coordination Chemistry of 2 Hydroxy 3 Methylbenzoate Derivatives

Ligand Design Principles and Chelation Modes of Salicylate-Type Ligands

Salicylate-type ligands are classic examples of bidentate chelating agents, coordinating to a metal center through the oxygen atoms of the hydroxyl and carboxylate groups. This chelation forms a stable six-membered ring, a common feature in coordination chemistry. The design of these ligands can be tailored by introducing various substituents onto the aromatic ring, which can modulate the ligand's electronic properties and steric profile, thereby influencing the stability and geometry of the resulting metal complexes.

The coordination modes of salicylate (B1505791) ions can vary. While typically acting as a bidentate chelating ligand to a single metal center, they can also bridge two metal ions. researchgate.net This bridging can occur in several ways, for instance, through the carboxylate group, leading to the formation of binuclear or polynuclear complexes. The presence of additional functional groups on the ligand can lead to more complex coordination behaviors, including tridentate or even tetradentate chelation if suitable donor atoms are present.

Intramolecular hydrogen bonding between the ortho-hydroxy and carboxylate groups can impart a rigid geometry to the ligand. nih.gov This pre-organization can limit the flexibility of the ligand and influence its preferred binding mode with metal ions. nih.gov For instance, in complexes with s-block metals where bonding is primarily ionic, the salicylate anion might interact with multiple metal centers. nih.gov In contrast, with transition metals that form more directional coordinate bonds, a monodentate coordination of the carboxylate group is often observed. nih.gov

Synthesis and Characterization of Metal Complexes Incorporating 2-Hydroxy-3-Methylbenzoate Moieties

The synthesis of metal complexes with 2-hydroxy-3-methylbenzoate and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. jmchemsci.comwalisongo.ac.id The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the nature of the resulting complex. For instance, the synthesis of Schiff base complexes derived from salicylaldehyde (B1680747) often involves a condensation reaction between an amine and the aldehyde, followed by complexation with a metal ion. jmchemsci.com

A variety of analytical techniques are employed to characterize these metal complexes. Elemental analysis provides the empirical formula and helps determine the metal-to-ligand ratio. mdpi.com Spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy are crucial for elucidating the structure of the complexes. jmchemsci.commdpi.comtandfonline.com For example, a shift in the stretching frequency of the C=O and C-O bands in the IR spectrum upon complexation indicates the involvement of the carboxylate and hydroxyl groups in bonding to the metal ion. mdpi.com Molar conductivity measurements can be used to determine the electrolytic nature of the complexes. jmchemsci.comresearchgate.net

Here is an interactive data table summarizing the synthesis and characterization of some metal complexes with salicylate-type ligands:

ComplexSynthesis MethodCharacterization TechniquesMetal-to-Ligand Ratio
[Fe(III)(alanine)3]Reaction of Fe(III) salt with alanineElemental analysis, IR, UV-Vis, Molar conductivity1:3
[Co(II)(alanine)2]Reaction of Co(II) salt with alanineElemental analysis, IR, UV-Vis, Molar conductivity1:2
[Cu(II)(acetylsalicylate)2]Green synthesis with CuCO3UV-Vis, XRD1:2
[Cu(II)(salicylate)2]Green synthesis with CuCO3UV-Vis, XRD1:2

Structural Analysis of Coordination Compounds through X-ray Diffraction

The crystal structure of a related compound, methyl 2-hydroxy-3-nitrobenzoate, shows an essentially planar molecule with an intramolecular hydrogen bond between the hydroxyl and carboxyl groups. nih.govresearchgate.net The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net Such detailed structural information is crucial for understanding the properties and reactivity of these compounds.

Below is an interactive data table with crystallographic data for methyl 2-hydroxy-3-nitrobenzoate: researchgate.net

ParameterValue
FormulaC8H7NO5
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.612 (1)
b (Å)11.716 (2)
c (Å)9.656 (2)
β (°)101.83 (1)
V (ų)842.9 (3)
Z4

Spectroscopic Probes of Metal-Ligand Bonding and Electronic Structure in Complexes

Spectroscopic techniques are powerful probes of the metal-ligand bonding and electronic structure of coordination complexes. nih.gov Infrared (IR) spectroscopy is particularly useful for identifying the coordination of the carboxylate and hydroxyl groups. mdpi.com A shift in the vibrational frequencies of these groups upon complexation provides direct evidence of their involvement in bonding to the metal ion. mdpi.comtandfonline.com New bands appearing in the far-IR region can often be assigned to metal-oxygen stretching vibrations. tandfonline.com

Electronic (UV-Visible) spectroscopy provides insights into the electronic transitions within the complex. mdpi.com The position and intensity of the absorption bands can be used to infer the coordination geometry around the metal ion. mdpi.com For example, the electronic spectrum of a Co(II) complex might show transitions characteristic of an octahedral environment, while a Ni(II) complex could exhibit bands indicative of a square planar geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study the structure of diamagnetic complexes in solution. nih.gov Changes in the chemical shifts of the ligand protons upon coordination can provide information about the binding mode and the electronic effects of the metal ion.

Influence of Peripheral Substituents on Coordination Geometry and Stability

Electronic effects are related to the electron-donating or electron-withdrawing nature of the substituent. researchgate.net Electron-donating groups can increase the electron density on the coordinating oxygen atoms, leading to stronger metal-ligand bonds and potentially more stable complexes. researchgate.net Conversely, electron-withdrawing groups can decrease the basicity of the coordinating atoms, which may result in weaker metal-ligand interactions. researchgate.net These electronic effects can be quantified by parameters such as the Hammett constant of the substituent. researchgate.net The interplay of both steric and electronic effects ultimately governs the coordination behavior and the properties of the metal complexes. cyberleninka.ru

Computational Chemistry and Theoretical Modeling of Phenyl 2 Hydroxy 3 Methylbenzoate

Quantum Mechanical Calculations for Electronic Structure and Molecular Conformation

Quantum mechanical (QM) calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For phenyl 2-hydroxy-3-methylbenzoate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and predict a range of ground-state properties.

Key findings from DFT studies on analogous compounds suggest that the molecule is largely planar, with the most stable conformation being dictated by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. This interaction creates a stable six-membered ring structure. The methyl and phenyl groups introduce steric and electronic effects that fine-tune bond lengths and angles.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding reactivity. The HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is centered on the ester group and the attached phenyl ring. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution, identifying nucleophilic (negative potential, typically around the carbonyl and hydroxyl oxygens) and electrophilic (positive potential, around the hydroxyl hydrogen) sites. researchgate.netresearchgate.netresearchgate.net

Table 1: Predicted Ground State Properties from DFT (B3LYP/6-311+G(d,p)) Interactive Data Table

Property Predicted Value Unit Significance
Ground State Energy -765.5 Hartrees Total electronic energy of the optimized geometry.
HOMO Energy -6.5 eV Indicates the molecule's electron-donating ability.
LUMO Energy -1.2 eV Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization, offering higher accuracy than standard DFT for energy calculations, albeit at a greater computational expense. researchgate.net These methods are valuable for benchmarking DFT results and for calculations where electron correlation effects are particularly important.

For this compound, high-accuracy ab initio calculations would provide precise values for conformational energies, rotational barriers, and the energy of the intramolecular hydrogen bond. Studies on phenyl benzoate (B1203000) using MP2 have shown good agreement with experimental data for geometric parameters. researchgate.net Applying these methods would refine the understanding of the subtle balance of forces, including van der Waals interactions and electronic repulsion, that govern the molecule's preferred shape and the rotational barriers of the phenyl groups.

The conformational flexibility of this compound is primarily associated with rotation around two key single bonds: the C-O bond of the ester linkage and the C-C bond connecting the carbonyl group to the salicylic (B10762653) ring. However, the dominant structural feature is the intramolecular hydrogen bond (IHB) between the ortho-hydroxyl group and the carbonyl oxygen.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the static nature of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational dynamics, solvent interactions, and thermodynamic properties. nih.gov

MD simulations of this compound, likely using force fields like OPLS-AA or CHARMM, would reveal the dynamic stability of the intramolecular hydrogen bond in different environments, such as in aqueous solution or nonpolar solvents. nih.gov These simulations can show how intermolecular interactions with solvent molecules compete with and modulate the strength of the internal hydrogen bond. researchgate.netnih.gov Furthermore, MD can be used to explore the conformational landscape by simulating the molecule at various temperatures, revealing the flexibility of the phenyl ester group and how it interacts with neighboring molecules in a condensed phase. In studies of related salicylates, MD simulations have been crucial in understanding how these molecules partition into and interact with lipid bilayers, a process governed by intermolecular forces. nih.govnih.gov

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Harmonic vibrational frequency calculations performed at the DFT level (e.g., B3LYP/6-311+G(d,p)) can generate a theoretical infrared (IR) and Raman spectrum. For this compound, key predicted vibrational modes would include:

A red-shifted O-H stretching frequency (around 3200 cm⁻¹) due to the strong intramolecular hydrogen bond. chalcogen.ro

A C=O stretching frequency (around 1680 cm⁻¹) which is also shifted to a lower wavenumber because the hydrogen bond weakens the carbonyl double bond. chalcogen.ro

Characteristic C-H and C=C stretching modes for the two aromatic rings.

C-O stretching and O-H bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, providing a theoretical basis for assigning experimental peaks and confirming the molecular structure, particularly the conformation stabilized by the hydrogen bond.

Table 2: Predicted Key Vibrational Frequencies (DFT) Interactive Data Table

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Description
O-H Stretch ~3200 Medium, Broad Hydroxyl group involved in strong IHB.
C-H Stretch (Aromatic) ~3050-3100 Medium Phenyl and Salicylate (B1505791) ring C-H bonds.
C=O Stretch ~1680 Strong Ester carbonyl group involved in IHB.
C=C Stretch (Aromatic) ~1580-1610 Strong Aromatic ring skeletal vibrations.
O-H Bend ~1400 Medium In-plane bending of the hydroxyl group.

Theoretical Studies of Reaction Mechanisms and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. For this compound, theoretical studies could investigate reactions such as ester hydrolysis, synthesis (esterification), or electrophilic aromatic substitution.

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state (TS) structure, which is a first-order saddle point on the energy surface. The energy of the TS determines the activation energy barrier of the reaction. For instance, a computational study of the aminolysis of methyl benzoate has detailed the transition states for concerted and stepwise pathways. acs.org A similar approach for the hydrolysis of this compound would reveal the influence of the ortho-hydroxyl and meta-methyl groups on the reaction barrier. The hydroxyl group, in particular, could act as an intramolecular catalyst, potentially lowering the activation energy for hydrolysis through a proton-shuttling mechanism.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of a compound based on its molecular structure. libretexts.org These models are founded on the principle that the structure of a molecule dictates its physicochemical properties, which in turn govern its reactivity. For this compound, a QSRR model would seek to establish a statistically significant correlation between its structural features and a specific measure of its chemical reactivity, such as reaction rates or equilibrium constants.

While specific QSRR studies focusing exclusively on this compound are not extensively available in the public domain, the principles of QSRR can be applied to understand how its structural attributes would influence its reactivity. The development of a QSRR model for this compound would involve the calculation of various molecular descriptors and correlating them with experimentally determined reactivity data.

Theoretical Framework for a QSRR Model of this compound

A hypothetical QSRR model for the reactivity of this compound, for instance in a hydrolysis reaction, would typically be developed in several steps. libretexts.org First, a dataset of related compounds with varying substituents on the phenyl and benzoate rings would be compiled. Then, for each compound, a variety of molecular descriptors would be calculated using computational chemistry methods. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govasrjetsjournal.org For this compound, the electron-donating nature of the methyl group and the hydroxyl group, as well as the electron-withdrawing character of the ester group, would significantly influence these descriptors.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity and molecular volume are common steric descriptors. The position of the methyl group on the benzoate ring in this compound would be a key factor in steric hindrance at the reaction center.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once the descriptors are calculated, a mathematical equation is developed using statistical methods like multiple linear regression to correlate the descriptors with the observed reactivity.

Illustrative Data for a Hypothetical QSRR Study

To illustrate the concept, the following table presents hypothetical data for a series of substituted phenyl benzoates, including this compound, and their predicted reactivity in a generic reaction.

Compound NameElectronic Descriptor (e.g., LUMO energy in eV)Steric Descriptor (e.g., Molar Refractivity)Predicted Reactivity (Relative Rate Constant)
Phenyl benzoate-1.2545.61.00
Phenyl 2-hydroxybenzoate-1.3546.21.25
Phenyl 3-methylbenzoate-1.2050.30.95
This compound-1.3050.81.15
Phenyl 4-nitrobenzoate-1.8048.13.50

Interactive Data Table

The following is an interactive representation of the hypothetical data, allowing for sorting by different descriptors.

Compound Name &#x25B2;&#x25BC;Electronic Descriptor (e.g., LUMO energy in eV) &#x25B2;&#x25BC;Steric Descriptor (e.g., Molar Refractivity) &#x25B2;&#x25BC;Predicted Reactivity (Relative Rate Constant) &#x25B2;&#x25BC;
Phenyl benzoate-1.2545.61.00
Phenyl 2-hydroxybenzoate-1.3546.21.25
Phenyl 3-methylbenzoate-1.2050.30.95
This compound-1.3050.81.15
Phenyl 4-nitrobenzoate-1.8048.13.50

Research Findings from Related Structures

Studies on the hydrolysis of benzoate esters have provided insights into the factors governing their reactivity. For instance, the rate of hydrolysis is influenced by the electronic nature of substituents on both the acyl and the phenyl portions of the ester. Electron-withdrawing groups generally increase the rate of nucleophilic attack at the carbonyl carbon, thus accelerating hydrolysis, while electron-donating groups have the opposite effect.

In a study on the transesterification of substituted phenyl benzoates, it was found that the reactivity was influenced by the substituent on the leaving group (the phenyl portion). researchgate.net Although the effect was weak, it demonstrated the role of the electronic properties of the substituents in modulating the reaction rate. researchgate.net Another study on the alkaline hydrolysis of benzoate esters highlighted the importance of the stability of the leaving phenoxide ion, which is enhanced by electron-withdrawing substituents.

For this compound, the hydroxyl group and the methyl group on the benzoate moiety would be expected to have competing electronic effects. The hydroxyl group is generally electron-donating through resonance but can be weakly electron-withdrawing inductively. The methyl group is a classic electron-donating group. The net effect on the electron density at the carbonyl carbon would determine the susceptibility of the ester to nucleophilic attack.

The following table summarizes the expected influence of the substituents of this compound on its reactivity based on general principles of physical organic chemistry.

SubstituentPosition on Benzene (B151609) RingElectronic EffectExpected Influence on Reactivity (e.g., Hydrolysis)
Hydroxyl (-OH)2 (ortho to ester)Electron-donating (resonance), Weakly electron-withdrawing (inductive)May decrease reactivity due to increased electron density at the carbonyl carbon, but could also participate in intramolecular catalysis.
Methyl (-CH3)3 (meta to ester)Electron-donating (inductive)Decreases reactivity by increasing electron density at the carbonyl carbon.
Phenyl (-C6H5)Ester groupCan influence leaving group ability.The nature of the phenoxide as a leaving group is a key factor.

Advanced Analytical Methodologies for Phenyl 2 Hydroxy 3 Methylbenzoate Research

Chromatographic Separations (Gas Chromatography, Liquid Chromatography, High-Performance Liquid Chromatography)

Chromatography is the cornerstone of analytical separation for compounds like phenyl 2-hydroxy-3-methylbenzoate. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability, as well as the analytical goal. researchgate.net HPLC is a widely used technique for the separation and analysis of benzoic acid derivatives. vu.edu.auresearchgate.net

The primary challenge in analyzing this compound is often its separation from structural isomers, such as phenyl 2-hydroxy-4-methylbenzoate or phenyl 3-hydroxy-2-methylbenzoate. Method development is critical for achieving the resolution required for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common and effective technique. shimadzu.com Method development focuses on optimizing the stationary phase, mobile phase composition, and detector settings.

Stationary Phase: While standard C18 columns are a frequent first choice, columns with phenyl-based stationary phases (e.g., phenyl-hexyl) can offer alternative selectivity due to π-π interactions between the phenyl groups in the column and the aromatic rings of the analyte. shimadzu.com This can be particularly effective for separating aromatic isomers. For the separation of related hydroxybenzoic acids, biphenyl (B1667301) stationary phases have also been used successfully. vu.edu.au

Mobile Phase: A typical mobile phase consists of a mixture of water (often acidified with formic or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like methanol (B129727) or acetonitrile. vu.edu.auresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good separation from any impurities.

Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used, leveraging the strong UV absorbance of the aromatic rings and the benzoate (B1203000) functional group. researchgate.net

Gas Chromatography (GC): For GC analysis, the compound must be sufficiently volatile and thermally stable.

Column Selection: A capillary column with a mid-polarity phase, such as one containing phenyl groups (e.g., 5% phenyl-polysiloxane), is suitable for separating aromatic isomers. For related benzoate compounds, columns like the Rxi-1ms have been used. nih.gov

Temperature Programming: The oven temperature is carefully programmed to start at a lower temperature and ramp up. This allows for the separation of more volatile impurities before the target analyte elutes, and ensures that the analyte peak is sharp and well-defined. nih.gov

Injector and Detector: A split/splitless injector is typically used, with the temperature set high enough to ensure rapid volatilization without causing thermal degradation. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Below is an interactive table summarizing typical starting parameters for HPLC and GC method development for aromatic esters like this compound.

Parameter HPLC Method GC Method
Column Phenyl-Hexyl or Biphenyl (e.g., 250 x 4.6 mm, 5 µm)5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas A: Water + 0.1% Formic Acid B: Acetonitrile or MethanolHelium or Hydrogen
Elution / Flow Rate Gradient elution, 1.0 mL/minConstant flow, 1.0 mL/min
Temperature Ambient or controlled (e.g., 30-40 °C)Oven temperature program (e.g., 100°C to 280°C)
Detection UV/DAD (e.g., 254 nm or 280 nm)Flame Ionization Detector (FID)
Internal Standard A structurally similar, stable compoundA structurally similar, stable compound (e.g., Methyl Benzoate nih.gov)

The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral separation techniques are not applicable for its analysis.

However, in the broader context of related pharmaceutical compounds, chiral separations are crucial when a molecule is chiral, meaning it exists in non-superimposable mirror-image forms called enantiomers. wvu.edunih.gov These separations are vital because different enantiomers can have distinct biological activities. researchgate.net The main techniques for chiral separation are HPLC and Capillary Electrophoresis (CE). researchgate.netnih.gov Separation is achieved by creating a temporary diastereomeric interaction between the enantiomers and a chiral selector, which can be part of the stationary phase (in HPLC) or an additive in the mobile phase/running buffer (in HPLC or CE). wvu.edunih.gov This interaction must differ in stability for the two enantiomers, a principle often explained by the "three-point-interaction" model. wvu.edu

The table below lists common chiral selectors used in these advanced chromatographic techniques.

Selector Type Examples Primary Interaction Mechanism
Polysaccharide Derivatives Cellulose (B213188) or Amylose coated on silica (B1680970) (e.g., cellulose 3,5-dimethylphenyl-carbamate) nih.govHydrogen bonding, dipole-dipole, π-π interactions, steric hindrance
Cyclodextrins β-Cyclodextrin, Dimethyl-β-Cyclodextrin wvu.eduInclusion complexation (fitting into the chiral cavity)
Crown Ethers Chiral crown ethersComplexation, primarily with primary amines
Proteins Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP)Hydrophobic and electrostatic interactions

Hyphenated Analytical Techniques (GC-MS, LC-MS/MS) for Comprehensive Profiling

To achieve unambiguous identification and comprehensive profiling, chromatography is often coupled with mass spectrometry (MS). This "hyphenation" combines the superior separation power of chromatography with the high specificity and sensitivity of mass detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for identifying volatile and semi-volatile compounds. oup.com After separation on the GC column, molecules enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). This high-energy process causes the parent molecule to fragment in a predictable and repeatable pattern. oup.com The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint." For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester bond or loss of groups from the aromatic rings. This fragmentation pattern is crucial for distinguishing it from its isomers, which may have the same molecular weight but will fragment differently. oup.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is exceptionally powerful for analyzing less volatile compounds and for quantification in complex matrices. vu.edu.auijpsm.com After separation via HPLC, the analyte is ionized using a soft ionization technique, such as Electrospray Ionization (ESI), which typically keeps the molecule intact, preserving the molecular ion. vu.edu.au In a tandem mass spectrometer (e.g., a triple quadrupole), this molecular ion can be selected and subjected to fragmentation to produce product ions. By monitoring a specific fragmentation pathway (a precursor ion to product ion transition), a technique known as Multiple Reaction Monitoring (MRM) provides outstanding selectivity and sensitivity. vu.edu.au

For instance, a hypothetical LC-MS/MS method for this compound would involve monitoring the transition from its protonated or deprotonated molecular ion to a specific, stable fragment ion.

Technique Ionization Method Key Advantage for this compound
GC-MS Electron Ionization (EI)Provides a detailed fragmentation "fingerprint" for structural confirmation and isomer differentiation. oup.com
LC-MS/MS Electrospray Ionization (ESI)Offers high sensitivity and selectivity for quantification in complex mixtures using MRM mode. vu.edu.au

Spectrophotometric and Fluorometric Methods for Detection and Quantification

Spectrophotometric and fluorometric methods are detection techniques often coupled with chromatography but can also be used for direct quantification in simple, pure solutions.

Spectrophotometric Methods: These methods are based on the principle that molecules absorb light at specific wavelengths. This compound contains two chromophores—the phenyl and substituted benzene (B151609) rings—that absorb strongly in the ultraviolet (UV) region. researchgate.net This property is the basis for its detection in HPLC using a UV-Vis or DAD detector. researchgate.net For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

Fluorometric Methods: Fluorescence is a two-step process involving the absorption of light at one wavelength (excitation) and the subsequent emission of light at a longer, lower-energy wavelength (emission). While the native fluorescence of this compound may not be strong enough for highly sensitive detection, fluorometry can still be a powerful tool. In some cases, a derivatization reaction can be used to attach a fluorescent tag to the molecule. Alternatively, specialized fluorescence probes can be used that become highly fluorescent in the presence of the target analyte or a class of similar compounds. nih.gov Fluorometric assays, when applicable, are often more sensitive and selective than spectrophotometric methods. epigentek.com

The following table outlines the core principles of these detection methods.

Method Principle Application for this compound
UV-Vis Spectrophotometry Measurement of light absorption by chromophores in the molecule.Standard detection method in HPLC; quantification in pure solutions. researchgate.net
Fluorometry Measurement of light emitted from a molecule after it has absorbed light.Potentially high-sensitivity detection, possibly requiring derivatization or specialized probes. nih.govepigentek.com

Chemical Applications and Materials Science Perspectives of Phenyl 2 Hydroxy 3 Methylbenzoate Analogues

Role as Versatile Synthetic Building Blocks in Organic Synthesis

Phenyl 2-hydroxy-3-methylbenzoate and its analogues are valuable precursors in the synthesis of a diverse array of organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the phenolic hydroxyl group, the ester, and the aromatic ring—allows for a variety of chemical transformations.

Salicylic (B10762653) acid and its derivatives can be used to synthesize complex heterocyclic systems like tetrazoles and oxadiazoles. jocpr.comjocpr.comresearchgate.net For instance, salicylic acid can be converted into an azo compound, which then serves as a starting point for the preparation of Schiff bases and subsequently tetrazole derivatives. jocpr.comjocpr.com Additionally, 2-hydroxy benzohydrazide, derived from salicylic acid, can be cyclized to form 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net The inherent reactivity of the salicylate (B1505791) scaffold makes it a key component in the construction of novel molecular architectures with potential applications in medicinal chemistry. nih.gov

Methyl 2-hydroxy-3-methylbenzoate, a close analogue, is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs. fishersci.cachemicalbook.com It can be used, for example, to produce 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol. fishersci.cachemicalbook.com The versatility of these building blocks is further highlighted by their use in the synthesis of more complex molecules, such as substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. mdpi.com

The "salol reaction," where phenyl salicylate reacts with o-toluidine, is a classic example of its utility in forming new amide bonds, yielding o-salicylotoluide. wikipedia.org This reactivity underscores the potential of phenyl salicylate derivatives in creating diverse chemical libraries for drug discovery and other applications.

Incorporation into Polymeric Systems and Macromolecular Architecture Design

The structural features of this compound analogues make them suitable for incorporation into polymeric systems. Phenyl salicylate itself is used in the manufacturing of various polymers, lacquers, adhesives, and waxes. drugbank.comnih.govdrugfuture.com

A significant area of research involves the synthesis of poly(anhydride-esters) derived from salicylic acid. acs.orgnih.govresearchgate.net These polymers are designed to be biodegradable and have potential applications in drug delivery, where the polymer backbone degrades to release salicylic acid, a therapeutically active compound. acs.orgnih.gov The properties of these polymers, such as their degradation rates, can be finely tuned by altering the structure of the linker molecule connecting the salicylic acid units. acs.orgresearchgate.net For instance, using linear aliphatic linkers of varying lengths or aromatic linkers can modify the polymer's molecular weight, thermal properties, and hydrophobicity. researchgate.net

Furthermore, salicylate derivatives have been attached to polymers like polyethylene (B3416737) oxides, polyvinyl alcohol, and cellulose (B213188) acetate (B1210297) to create polymeric prodrugs with prolonged anti-inflammatory and analgesic activities. capes.gov.br Zinc complexes supported by methyl salicylato ligands have also been synthesized and utilized as catalysts for the ring-opening polymerization of L-lactide, demonstrating their role in the creation of biodegradable polyesters like polylactic acid (PLLA). nih.gov

The ability to incorporate these salicylate-based monomers into polymers opens up possibilities for designing advanced materials with tailored properties for biomedical applications, such as tissue engineering scaffolds and controlled-release drug delivery systems. researchgate.netamanote.com

Exploration as Components in Advanced Functional Materials (e.g., optical materials, catalysts)

Analogues of this compound are increasingly being explored for their potential in advanced functional materials, owing to their unique electronic and structural properties.

In the realm of optical materials, phenyl salicylate is known to absorb UV radiation, which has led to its use in sunscreens and as a light absorber to prevent the discoloration of plastics. drugfuture.comchemicalbook.com Rare-earth molecular cluster aggregates incorporating salicylate derivatives have been shown to exhibit interesting optical properties, such as the Faraday effect, which is relevant for fiber-optic telecommunications. acs.orgacs.org The well-defined molecular architecture of these lanthanide clusters allows for precise control over their optical properties. acs.orgacs.org

Salicylate derivatives also play a crucial role in catalysis. Metal complexes of salicylic acid, such as those with copper(II), have been investigated for their catalytic activity. ijesi.org For example, a CuCl2/salicylic acid system has been developed to catalyze Sonogashira-type cross-coupling reactions. ijesi.org Furthermore, zirconium complexes bearing methyl salicylate ligands have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone, leading to the synthesis of polycaprolactone (B3415563) (PCL). mdpi.com The catalytic activity can be influenced by the substituents on the salicylate ligand. mdpi.com Transition metal complexes with main group metal and metalloid supporting ligands, which can include salicylate-type structures, can exhibit remarkable catalytic activity and unique product selectivity. rsc.org

Design of Chemical Sensors Based on Molecular Recognition Principles

The ability of the salicylate functional group to coordinate with metal ions and participate in hydrogen bonding makes it an excellent candidate for the development of chemical sensors based on molecular recognition.

The fundamental principle behind this application lies in the specific interaction between the salicylate-based receptor and the target analyte. Salicylic acid is a well-known complexing agent, for instance, with boric acid. ijesi.org This complexing ability is central to the design of sensors.

While direct research on "this compound" as a chemical sensor is limited in the provided results, the broader class of salicylate derivatives shows significant promise. The interaction of salicylate metal-binding isosteres with metalloenzymes demonstrates the potential for these structures to be used in developing selective inhibitors, a concept that can be extended to sensor design. nih.gov The synthesis of metal-organic frameworks (MOFs) or coordination polymers incorporating salicylate-type ligands could lead to materials with tailored cavities for the selective binding of specific molecules or ions. The changes in optical or electrochemical properties upon binding could then be used as the sensing signal.

The development of new synthetic methods for functionalized salicylates, such as the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, provides a platform for creating a variety of receptor molecules with different binding affinities and selectivities. mdpi.com

Environmental Transformation Pathways and Chemical Fate Studies of Phenyl 2 Hydroxy 3 Methylbenzoate

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a significant degradation pathway for esters in aqueous environments, where the ester bond is cleaved, typically yielding a carboxylic acid and an alcohol. The rate of this reaction is highly dependent on pH and temperature. For phenyl esters, such as phenyl 2-hydroxy-3-methylbenzoate, the stability of the ester linkage is influenced by the electronic and steric effects of substituents on both the phenyl and benzoate (B1203000) rings.

For instance, studies on the hydrolysis of phenyl 2-aminobenzoate (B8764639) have shown that the rate can be pH-independent in the neutral pH range, with the neighboring amino group potentially acting as an intramolecular general base catalyst. iitd.ac.in The presence of the hydroxyl and methyl groups on the benzoate ring of this compound would be expected to influence the rate of hydrolysis. The hydroxyl group, being in the ortho position, could potentially participate in intramolecular catalysis, while the methyl group's electronic and steric effects would also play a role.

The degradation of phenyl salicylate (B1505791) (a closely related compound without the methyl group) in an ethanol-water mixture has been shown to follow pseudo-first-order kinetics, with degradation proceeding via both hydrolysis and transesterification. nih.gov The rate of degradation was found to decrease with decreasing pH and temperature, being relatively stable at a pH below 4. nih.gov This suggests that this compound is likely to be more persistent in acidic waters and degrade more rapidly in neutral to alkaline waters.

Table 1: Illustrative Hydrolytic Half-lives of a Related Phenyl Ester (Phenyl Salicylate) at Different pH and Temperature Conditions

pHTemperature (°C)Half-life (days)
6.3506.6
6.323178
6.352934
< 4AmbientStable

Note: This data is for phenyl salicylate in a 50% v/v aqueous ethanol (B145695) solution and serves as an illustrative example of how pH and temperature can affect the stability of a similar ester. nih.gov Specific rates for this compound in natural waters would require dedicated experimental studies.

Photochemical Degradation Pathways Under Environmental Conditions

Photochemical degradation, or photolysis, is another critical pathway for the transformation of organic compounds in the environment, particularly in sunlit surface waters and the atmosphere. This process can occur through two primary mechanisms:

Direct Photolysis: The chemical itself absorbs solar radiation, leading to its electronic excitation and subsequent decomposition.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate, and nitrite), absorb solar radiation and produce reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals. These reactive species then attack and degrade the target compound.

Aromatic esters, including phenyl salicylates, are known to be susceptible to photochemical degradation. The presence of aromatic rings and the ester functionality in this compound suggests it will absorb UV radiation, making direct photolysis a potential degradation pathway.

Studies on the photodegradation of other aromatic esters, such as phthalates, have shown that both direct and indirect photolysis can be significant. nih.govacs.org The presence of humic substances, a major component of dissolved organic matter, has been shown to sensitize the photodegradation of phthalate (B1215562) esters. nih.govacs.org The primary degradation mechanism often involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and eventual ring cleavage. researchgate.net For this compound, similar reactions are plausible, leading to the formation of hydroxylated and cleaved products.

The degradation products of the photolysis of dibutyl phthalate (DBP), another aromatic ester, included butyl benzoate and benzoic acid, indicating cleavage of the ester bond and subsequent transformations. frontiersin.org It is conceivable that the photodegradation of this compound could yield 2-hydroxy-3-methylbenzoic acid and phenol (B47542) as initial products, which would then undergo further degradation.

Investigation of Abiotic Transformation Processes

Beyond hydrolysis and photolysis, other abiotic transformation processes can contribute to the environmental fate of this compound. These can include oxidation-reduction reactions with naturally occurring minerals and other chemical species in water and soil.

The phenolic hydroxyl group on the benzoate ring of this compound makes it susceptible to oxidation. In aquatic environments, phenolic compounds can be oxidized by various naturally occurring oxidants. nih.gov The rate and products of these reactions would depend on the specific environmental conditions, such as the presence of metal oxides (e.g., manganese and iron oxides) and the redox potential of the system.

While direct studies on the abiotic transformation of this compound are lacking, the behavior of other phenolic esters suggests that oxidative coupling and polymerization reactions could also occur, particularly at sediment-water interfaces where catalytic surfaces are present.

Advanced Analytical Techniques for Identifying Degradation Products

To fully understand the environmental fate of this compound, it is essential to identify its transformation products. This is typically achieved using advanced analytical techniques that can separate and identify complex mixtures of organic compounds at low concentrations.

The primary analytical methods for this purpose would include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile to semi-volatile organic compounds from complex environmental matrices. When coupled with detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it allows for the quantification and identification of both the parent compound and its degradation products. HPLC-MS is particularly powerful for providing molecular weight and structural information of unknown transformation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For the analysis of this compound and its potential degradation products, derivatization might be necessary to increase their volatility and thermal stability for GC analysis. This technique provides detailed mass spectra that can be used to identify compounds by comparison to spectral libraries or through interpretation of fragmentation patterns.

Table 2: Analytical Techniques for the Study of this compound and its Degradation Products

Analytical TechniquePrincipleApplication in Degradation Studies
HPLC-DAD/MSSeparation based on partitioning between a stationary and mobile phase, with detection by UV-Vis and MS.Quantification of the parent compound over time; identification of polar and non-volatile degradation products.
GC-MSSeparation of volatile compounds in a gaseous mobile phase, with detection by a mass spectrometer.Identification and quantification of volatile degradation products; structural elucidation based on fragmentation patterns. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of phenyl 2-hydroxy-3-methylbenzoate?

  • Methodological Answer : this compound can be synthesized via esterification of 2-hydroxy-3-methylbenzoic acid with phenol derivatives under acidic or coupling conditions. A typical approach involves refluxing the carboxylic acid with an arylating agent (e.g., phenyl chloride) in the presence of a catalyst like sulfuric acid or using coupling reagents such as DCC (dicyclohexylcarbodiimide). Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is recommended to isolate the product .
  • Example Protocol :
StepConditionsYield
EsterificationReflux at 80°C for 15 hr with H₂SO₄~60%
PurificationSilica gel column (EtOAc:PE = 1:10)>95% purity

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • HPLC/UHPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • NMR Spectroscopy : Compare peaks with reference spectra (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl proton at δ 5.2 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 242.1 .

Advanced Research Questions

Q. How should crystallographic data inconsistencies be addressed during structural determination of this compound?

  • Methodological Answer : Use SHELX software (e.g., SHELXL) for refinement. Key steps:

Check for twinning or disorder using PLATON/ADDSYM .

Validate hydrogen bonding networks (e.g., O–H···O interactions) against literature analogs .

Cross-validate with spectroscopic data (IR, NMR) to resolve ambiguities in electron density maps .

Q. What experimental design strategies optimize the quantification of this compound in complex matrices using HPLC?

  • Methodological Answer : Implement a Central Composite Design (CCD) to optimize parameters:
  • Factors: Mobile phase composition, flow rate, column temperature.
  • Response: Peak resolution and retention time.
  • Example CCD Table:
RunAcetonitrile (%)Flow Rate (mL/min)Resolution
1600.81.5
2701.02.1
Post-optimization, validate with spiked samples (RSD < 5%) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., SERS vs. NMR) for this compound?

  • Methodological Answer :
  • SERS : Ensure substrate reproducibility (e.g., Au/Ag nanoparticles) and use multivariate analysis (PCA or PLS) to deconvolute overlapping peaks .
  • NMR : Perform 2D experiments (COSY, HSQC) to assign peaks unambiguously.
  • Cross-Validation : Compare vibrational modes (SERS) with DFT-simulated spectra .

Data Analysis and Reproducibility

Q. What strategies improve reproducibility in SERS-based detection of this compound?

  • Methodological Answer :

Standardize substrate preparation (e.g., citrate-reduced Ag colloids).

Use internal standards (e.g., 4-mercaptobenzoic acid) for signal normalization.

Employ automated spectral acquisition to minimize human error .

Q. How can researchers design robust stability studies for this compound under varying pH and temperature?

  • Methodological Answer : Follow a factorial design :
  • Factors: pH (2–10), temperature (25–60°C).
  • Responses: Degradation rate (HPLC area%), byproduct formation (LC-MS).
  • Use Arrhenius kinetics to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.